N,N-Bis(4-hydroxybutyl)hexanamide
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Overview
Description
N,N-Bis(4-hydroxybutyl)hexanamide: is a chemical compound with the molecular formula C14H29NO3 It is an amide derivative of hexanoic acid, featuring two 4-hydroxybutyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(4-hydroxybutyl)hexanamide typically involves the reaction of hexanoyl chloride with 4-hydroxybutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(4-hydroxybutyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are primary or secondary amines.
Substitution: The major products are ethers or esters, depending on the electrophile used.
Scientific Research Applications
Chemistry: N,N-Bis(4-hydroxybutyl)hexanamide is used as a building block in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a model molecule to study amide bond formation and hydrolysis. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: this compound has potential applications in drug development. Its structure can be modified to create derivatives with pharmacological activity, such as enzyme inhibitors or receptor agonists.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its hydroxyl groups can participate in polymerization reactions, leading to materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Bis(4-hydroxybutyl)hexanamide depends on its specific application. In general, the compound can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent modifications. The hydroxyl and amide groups play crucial roles in these interactions, allowing the compound to bind to enzymes, receptors, or other proteins, thereby modulating their activity.
Comparison with Similar Compounds
N,N-Bis(2-hydroxyethyl)hexanamide: Similar structure but with shorter hydroxyalkyl chains.
N,N-Bis(4-hydroxybutyl)octanamide: Similar structure but with a longer fatty acid chain.
N,N-Bis(4-hydroxybutyl)decanamide: Similar structure but with an even longer fatty acid chain.
Uniqueness: N,N-Bis(4-hydroxybutyl)hexanamide is unique due to its specific combination of functional groups and chain length. This combination provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. The presence of two hydroxyl groups allows for multiple points of chemical modification, enhancing its utility in synthetic chemistry and material science.
Properties
CAS No. |
113505-10-5 |
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Molecular Formula |
C14H29NO3 |
Molecular Weight |
259.38 g/mol |
IUPAC Name |
N,N-bis(4-hydroxybutyl)hexanamide |
InChI |
InChI=1S/C14H29NO3/c1-2-3-4-9-14(18)15(10-5-7-12-16)11-6-8-13-17/h16-17H,2-13H2,1H3 |
InChI Key |
MGORMQIKUFYKMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N(CCCCO)CCCCO |
Origin of Product |
United States |
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